molecular formula C18H18N2O3S2 B2868593 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide CAS No. 895443-52-4

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2868593
CAS No.: 895443-52-4
M. Wt: 374.47
InChI Key: MYAJQPHPYUCCKH-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide is a benzothiazole derivative characterized by a 5,6-dimethoxy-substituted benzothiazole core linked to a propanamide chain with a phenylthio group at the third position.

The synthesis of such compounds typically involves:

Formation of the benzothiazole-2-amine core via cyclization of substituted anilines.

Acetylation/propionylation at the 2-amino position using chloroacetyl or 2-chloropropionyl chloride.

Derivatization with thiols or piperazine derivatives to introduce functional groups .

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-22-14-10-13-16(11-15(14)23-2)25-18(19-13)20-17(21)8-9-24-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAJQPHPYUCCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CCSC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Related compounds have been shown to induce cell cycle arrest and apoptosis via p53 activation and mitochondrial-dependent pathways. This suggests that N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide may interact with its targets to alter cellular processes, leading to cell death.

Biochemical Pathways

, related compounds have been shown to regulate cell cycle and apoptosis via p53 activation and mitochondrial-dependent pathways. This suggests that this compound may affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.

Result of Action

Related compounds have been shown to induce g2/m cell cycle arrest and apoptosis in cancer cells. This suggests that this compound may have similar effects.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituent Biological Activity Synthesis Route
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide Benzo[d]thiazole 5,6-dimethoxy, 3-(phenylthio)propanamide Not reported (structural analog data inferred) Acetylation + phenylthio substitution
N-(5,6-methylenedioxybenzothiazol-2-yl)-2-chloroacetamide (–4) Benzo[d]thiazole 5,6-methylenedioxy, 2-chloroacetamide Antimicrobial (assumed from context) Cyclization + acylation
CDK7 Inhibitor () Benzo[d]thiazole Acrylamide, pyridinyl Anticancer (CDK7 inhibition) Patent-specific route

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